N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine
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Overview
Description
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with 3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol and L-alanine.
Formation of Intermediate: The chromen-7-ol is reacted with chloroacetic acid under basic conditions to form the intermediate 3-hexyl-4-methyl-2-oxo-2H-chromen-7-yloxyacetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen ring.
Reduction: Reduced forms of the acyl group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with various molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, such as bacterial DNA gyrase.
Modulating Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine
- N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-D-leucine
Uniqueness
N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to its specific substitution pattern on the chromen ring and the presence of the L-alanine moiety
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-5-6-7-8-17-13(2)16-10-9-15(11-18(16)28-21(17)26)27-12-19(23)22-14(3)20(24)25/h9-11,14H,4-8,12H2,1-3H3,(H,22,23)(H,24,25)/t14-/m0/s1 |
InChI Key |
SSNNGMRBCCUBQG-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](C)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(C)C(=O)O)OC1=O)C |
Origin of Product |
United States |
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